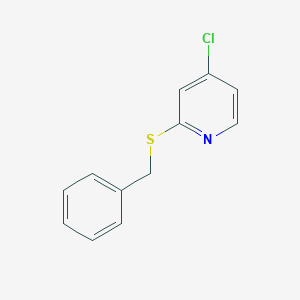![molecular formula C15H15N3 B11873065 (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system. Subsequent functionalization steps, such as methylation and phenylation, can be carried out to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products depending on the electrophile used.
Applications De Recherche Scientifique
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
What sets (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine apart is its specific substitution pattern, which can lead to unique biological activities and potential therapeutic applications. Its ability to interact with a diverse range of molecular targets makes it a valuable compound for scientific research and drug development .
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
(4-methyl-1-phenylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C15H15N3/c1-11-7-8-17-15-14(11)12(9-16)10-18(15)13-5-3-2-4-6-13/h2-8,10H,9,16H2,1H3 |
Clé InChI |
WPRIQEOYVWJXGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CN(C2=NC=C1)C3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
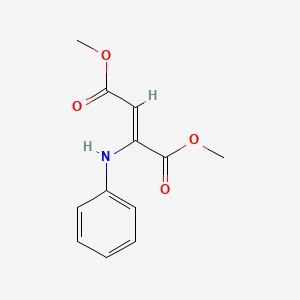
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)

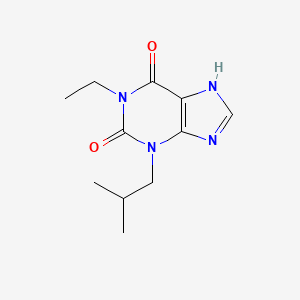

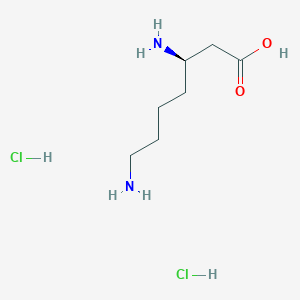
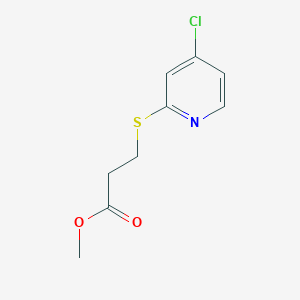
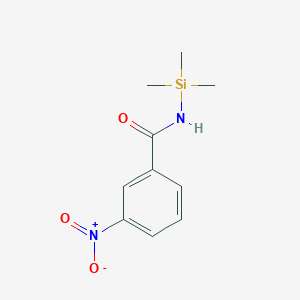
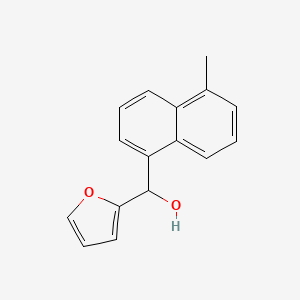
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)

